molecular formula C22H16N2O7 B14735213 9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- CAS No. 3263-46-5

9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-

Cat. No.: B14735213
CAS No.: 3263-46-5
M. Wt: 420.4 g/mol
InChI Key: ZSWIUCCRFLSRIH-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structural features, which include hydroxyl, amino, and nitro functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, hydroxylation, and amination reactions. Common reagents used in these steps include nitric acid for nitration, hydrogen peroxide for hydroxylation, and aniline derivatives for amination. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Catalysts and solvents are often employed to enhance reaction rates and selectivity. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Conditions often involve organic solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anthraquinones, which can be further functionalized for specific applications.

Scientific Research Applications

9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the production of pigments and as an analytical reagent for detecting metal ions.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Anticancer Activity: It intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

    Antibacterial and Antiviral Activity: It inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death.

    Analytical Reagent: It forms complexes with metal ions, which can be detected through spectroscopic methods.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.

    1,8-Dihydroxy-4,5-dinitroanthraquinone: Studied for its biological activities and analytical applications.

    1,4-Diamino-2,3-dihydro-9,10-anthracenedione: Explored for its anticancer properties.

Uniqueness

9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications, making it a valuable compound in various research fields.

Properties

CAS No.

3263-46-5

Molecular Formula

C22H16N2O7

Molecular Weight

420.4 g/mol

IUPAC Name

1,8-dihydroxy-4-[3-(1-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C22H16N2O7/c1-10(25)11-3-2-4-12(9-11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h2-10,23,25-27H,1H3

InChI Key

ZSWIUCCRFLSRIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)O

Origin of Product

United States

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